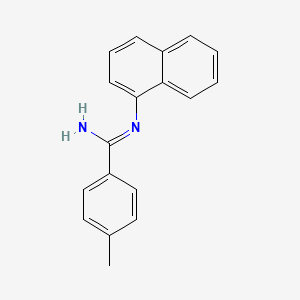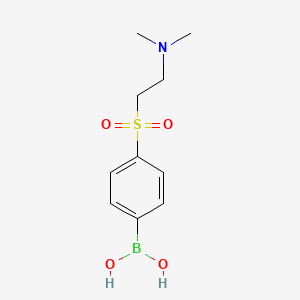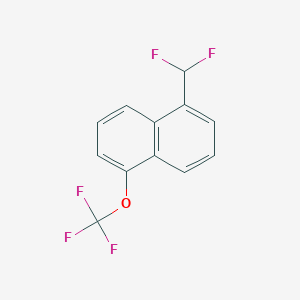![molecular formula C14H22O3Si B11857682 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 192711-11-8](/img/structure/B11857682.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild and the product is usually obtained in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzoic acid.
Reduction: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: It serves as a protected form of vanillin, useful in multi-step organic synthesis where the hydroxyl group needs to be temporarily masked.
Biology: It can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde largely depends on its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality during various chemical transformations. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild acidic or fluoride ion conditions, thus revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)ethylamine
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is unique due to its combination of a benzaldehyde core with both a methoxy and a tert-butyldimethylsilyloxy group. This combination allows for selective reactions at the aldehyde, methoxy, and silyloxy functionalities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
192711-11-8 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3 |
InChI Key |
MRXWTPQEYTVXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)


![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)

